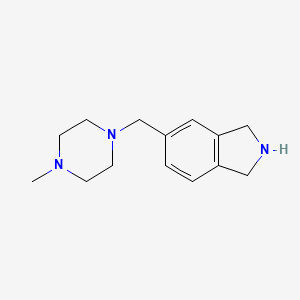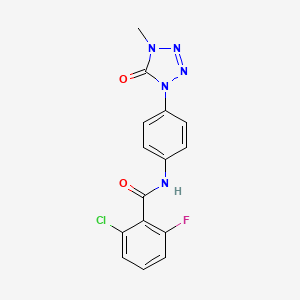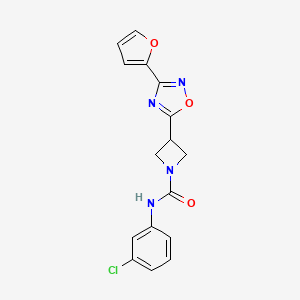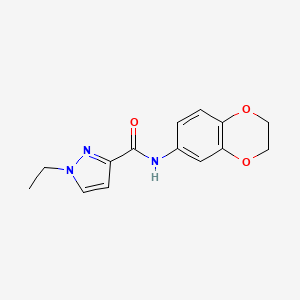![molecular formula C28H29N3O3 B2456751 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-59-7](/img/structure/B2456751.png)
4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups and structural motifs common in medicinal chemistry . These include a benzimidazole ring, a pyrrolidin-2-one ring, and methoxyphenyl groups. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological contexts . Pyrrolidin-2-one is a five-membered lactam that serves as a core structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrrolidin-2-one rings, along with the methoxyphenyl and dimethylphenoxyethyl groups. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidin-2-one rings, as well as the ether and ester functional groups. The benzimidazole could potentially undergo electrophilic substitution reactions, while the lactam could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and polar functional groups would likely result in a compound with moderate to high lipophilicity. The compound could potentially form hydrogen bonds with water and other polar solvents, influencing its solubility .科学的研究の応用
Chemical Synthesis and Structural Analysis
- The synthesis of benzimidazole derivatives with varying substituents, including methoxy and dimethylamino groups, has been explored to understand their chemical properties. For instance, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles showcased a range of dialkylamino groups, though these compounds showed no significant biological activity (Burch & Herbst, 1966).
- Studies on the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones, including compounds with methoxyphenyl groups, reveal details about their hydrogen-bonded dimeric pairs and structural conformations (Burgess et al., 1998).
Potential Applications in Material Science
- Research into polyimides derived from pyridine and benzimidazole units, such as those synthesized from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine, has shown exceptional thermal and thermooxidative stability, suggesting applications in high-performance materials (Zhang et al., 2005). Similarly, polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, offering good solubility, thermal stability, and mechanical properties, indicating their potential in advanced material applications (Wang et al., 2006).
Photophysical Properties
- The photophysical behavior of hemicyanine dyes, which share structural features like the pyridinium unit with the compound of interest, has been studied in various solvents, revealing insights into photoisomerization and twisted intramolecular charge transfer processes (Seth et al., 2009).
Catalytic Applications
- The synthesis and characterization of Ru(II) complexes bearing N-heterocyclic carbenes, which include benzimidazole substituted precursors, demonstrate their excellent activity in the alkylation of cyclic amines with alcohols, suggesting potential catalytic applications (Ulu et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-25(20(2)16-19)34-15-14-30-23-9-5-4-8-22(23)29-28(30)21-17-27(32)31(18-21)24-10-6-7-11-26(24)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAZMKXRWIFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2456673.png)


![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)
![2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2456681.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)
![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)